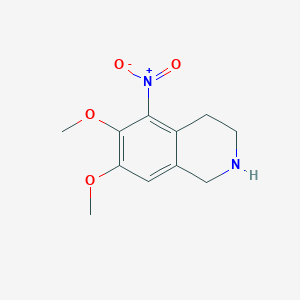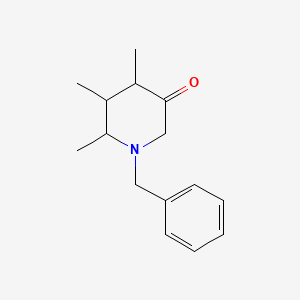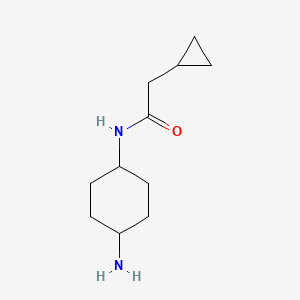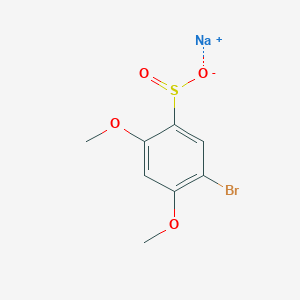
1-(Chloromethoxy)-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrophenol. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol, typically at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid, usually at room temperature.
Oxidation: Potassium permanganate in aqueous solution, often under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(Methoxymethoxy)-2-methyl-4-nitrobenzene or 1-(Aminomethoxy)-2-methyl-4-nitrobenzene.
Reduction: The major product is 1-(Chloromethoxy)-2-methyl-4-aminobenzene.
Oxidation: The major product is 1-(Chloromethoxy)-2-carboxy-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene depends on its chemical reactivity. The compound can interact with biological molecules through nucleophilic substitution reactions, where the chloromethoxy group is replaced by nucleophiles present in biological systems. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with the substituted benzene ring, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(Chloromethoxy)-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-4-nitrophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2-methyl-4-nitrobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, which may alter its chemical properties and applications.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(10(11)12)2-3-8(6)13-5-9/h2-4H,5H2,1H3 |
Clave InChI |
DRKZFXNPRGGBJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)



![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)






![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
